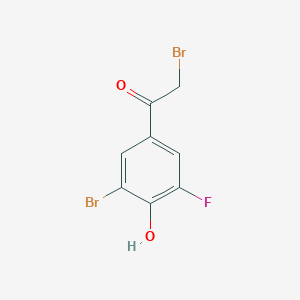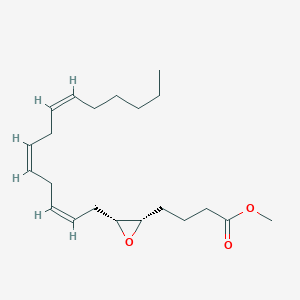
(+/-)5(6)-EET methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)5(6)-EET methyl ester is a methyl ester derivative of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from arachidonic acid. EETs play significant roles in various physiological processes, including inflammation, blood pressure regulation, and vascular tone. The methyl ester form is often used in research to enhance the compound’s stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)5(6)-EET methyl ester typically involves the esterification of the corresponding EET. This can be achieved through Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the use of acid chlorides or anhydrides, which react with methanol to form the ester.
Industrial Production Methods
Industrial production of methyl esters generally follows similar principles but on a larger scale. The process involves the continuous flow of reactants through reactors, ensuring optimal mixing and reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification process to completion.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)5(6)-EET methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the carboxylic acid and methanol, while oxidation can produce various epoxides or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
(+/-)5(6)-EET methyl ester is widely used in scientific research due to its role in various biological processes. Some key applications include:
Chemistry: Studying the reactivity and stability of methyl esters.
Biology: Investigating the role of EETs in cellular signaling and physiological processes.
Medicine: Exploring the therapeutic potential of EETs in treating conditions like hypertension, inflammation, and cardiovascular diseases.
Industry: Utilizing methyl esters as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
(+/-)5(6)-EET methyl ester can be compared with other EET methyl esters and related compounds:
Similar Compounds: Other EET methyl esters, such as (+/-)8(9)-EET methyl ester and (+/-)11(12)-EET methyl ester.
Uniqueness: this compound is unique due to its specific regioisomeric form, which can influence its biological activity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C21H34O3 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1 |
InChI-Schlüssel |
XGESKIWNDBIILZ-IPMPHHSQSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


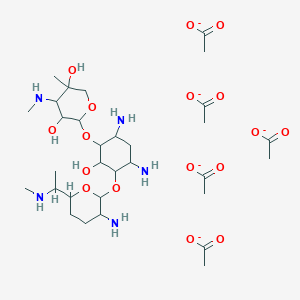
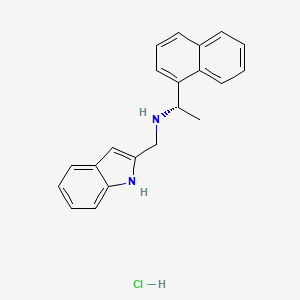

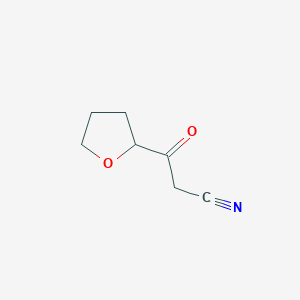
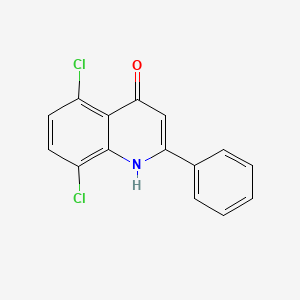
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
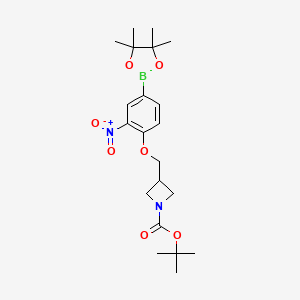
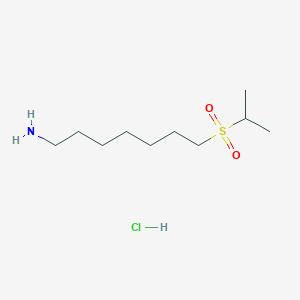
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
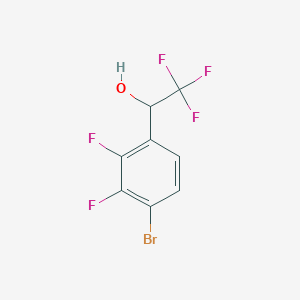

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)

